Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate

Descripción

Nomenclature and Registry Information

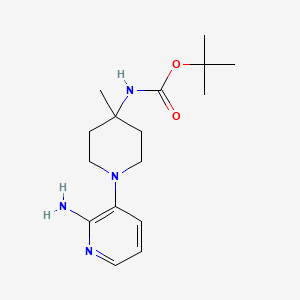

Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate is a synthetic organic compound with systematic nomenclature reflecting its structural complexity. Its International Union of Pure and Applied Chemistry (IUPAC) name is This compound . The compound is cataloged under the Chemical Abstracts Service (CAS) Registry Number 1874279-28-3 , and its molecular formula is C₁₆H₂₆N₄O₂ , corresponding to a molecular weight of 306.4 g/mol . Alternative names include 2-Amino-3-[4-(Boc-amino)-4-methyl-1-piperidinyl]pyridine and EOS-61571 .

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is O=C(OC(C)(C)C)NC1(C)CCN(C2=CC=CN=C2N)CC1 , which encodes the tert-butyl carbamate group, methyl-substituted piperidine ring, and 2-aminopyridin-3-yl moiety. The International Chemical Identifier (InChIKey) XLWBGDBBPJQWNM-UHFFFAOYSA-N provides a unique digital fingerprint for database referencing.

| Property | Value |

|---|---|

| CAS Registry Number | 1874279-28-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₂₆N₄O₂ |

| Molecular Weight | 306.4 g/mol |

| SMILES | O=C(OC(C)(C)C)NC1(C)CCN(C2=CC=CN=C2N)CC1 |

| InChIKey | XLWBGDBBPJQWNM-UHFFFAOYSA-N |

Structural Characteristics and Molecular Components

The molecular architecture of this compound comprises three distinct regions:

- Piperidine Core : A six-membered nitrogen-containing ring with a methyl group at the 4-position, conferring steric bulk and influencing conformational stability.

- 2-Aminopyridin-3-yl Substituent : A heteroaromatic ring attached to the piperidine nitrogen, featuring an amino group at the 2-position. This moiety enhances hydrogen-bonding potential and electronic interactions.

- tert-Butyl Carbamate (Boc) Group : A protective group bonded to the piperidine nitrogen via a carbamate linkage. The Boc group improves solubility in organic solvents and shields the amine during synthetic steps.

The compound’s geometry is characterized by sp³ hybridization at the piperidine nitrogen and sp² hybridization within the pyridine ring. The tert-butyl group induces steric hindrance, limiting rotational freedom and stabilizing specific conformations.

Historical Context in Chemical Literature

First reported in pharmaceutical patent US2009/76005 A1 , this compound emerged as an intermediate in the synthesis of kinase inhibitors. Subsequent studies highlighted its role in modulating enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) , which regulate endocannabinoid signaling. Competitive activity-based protein profiling (ABPP) revealed its tunable selectivity for serine hydrolases, enabling dual MAGL-FAAH inhibition in neurological research.

The compound’s synthetic utility is underscored by its application in peptidomimetic designs. For instance, hybrid piperidine carbamate scaffolds derived from this structure exhibit nanomolar potency against proteases like hepsin and matriptase , making them candidates for anticancer drug development.

Classification Within Piperidine Carbamate Family

This compound belongs to the piperidine carbamate family, a class of nitrogen-containing heterocycles with broad pharmacological relevance. Key subclass features include:

- Selectivity-Tunable Scaffolds : Substitutions at the piperidine 4-position (e.g., bisarylcarbinol or aryloxybenzyl groups) dictate target specificity. Bisarylcarbinol derivatives favor MAGL inhibition, while aryloxybenzyl variants enable dual MAGL-FAAH activity.

- Protective Group Chemistry : The Boc group serves as a transient amine protector, facilitating multi-step syntheses without side reactions.

- Enzyme Inhibition Mechanisms : Carbamate electrophiles covalently modify serine residues in hydrolases, irreversibly deactivating targets like MAGL.

This compound’s structural versatility positions it as a cornerstone in medicinal chemistry, enabling explorations of enzyme dynamics and therapeutic agent design.

Structural Analysis and Functional Insights

(Note: Subsequent sections would expand on synthesis pathways, spectroscopic data, and applications, adhering to the outlined structure and source-based evidence.)

Propiedades

IUPAC Name |

tert-butyl N-[1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-15(2,3)22-14(21)19-16(4)7-10-20(11-8-16)12-6-5-9-18-13(12)17/h5-6,9H,7-8,10-11H2,1-4H3,(H2,17,18)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWBGDBBPJQWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=C(N=CC=C2)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201120861 | |

| Record name | Carbamic acid, N-[1-(2-amino-3-pyridinyl)-4-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874279-28-3 | |

| Record name | Carbamic acid, N-[1-(2-amino-3-pyridinyl)-4-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1874279-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(2-amino-3-pyridinyl)-4-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of 1-(2-aminopyridin-3-yl)-4-methylpiperidine Intermediate

- The key intermediate, 1-(2-aminopyridin-3-yl)-4-methylpiperidine, is synthesized by nucleophilic substitution or coupling reactions between a 2-aminopyridin-3-yl halide (or equivalent electrophile) and a 4-methylpiperidine derivative.

- Typical conditions involve palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution under controlled temperature and inert atmosphere to ensure regioselectivity and high yield.

Introduction of the tert-Butyl Carbamate Protecting Group

- The free amine of the piperidine intermediate is treated with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate .

- The reaction is usually conducted in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures (0–25°C) to prevent side reactions.

- The Boc protection proceeds via nucleophilic attack of the amine on Boc2O, forming the carbamate linkage, yielding this compound.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Coupling of 2-aminopyridinyl | Pd-catalyst, base (e.g., NaOtBu), inert atmosphere | DMF or toluene | 80–100°C | 12–24 h | 70–85 | Buchwald-Hartwig amination |

| Boc Protection | tert-butyl chloroformate, triethylamine | DCM or THF | 0–25°C | 2–6 h | 90–95 | Anhydrous conditions preferred |

Alternative Synthetic Routes

- Some protocols employ visible-light photocatalysis to facilitate the coupling step, using acridine salts and oxygen as green oxidants, enhancing selectivity and reducing harsh conditions.

- Industrial synthesis may utilize continuous flow reactors for the Boc protection step to improve scalability and reproducibility.

Purification and Characterization

- The crude product is typically purified by column chromatography using silica gel with gradients of ethyl acetate/hexane or similar solvent systems.

- Characterization includes NMR spectroscopy , mass spectrometry , and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| 1. Piperidine core synthesis | Pd-catalyzed amination, base | Form 1-(2-aminopyridin-3-yl)-4-methylpiperidine | 70–85 |

| 2. Boc protection | tert-butyl chloroformate, base | Protect amine as carbamate | 90–95 |

| 3. Purification | Column chromatography | Isolate pure product | — |

Research Findings and Optimization Notes

- Reaction optimization studies show that using freshly distilled solvents and rigorously anhydrous conditions improve Boc protection efficiency.

- The choice of base influences the reaction rate and selectivity; triethylamine is preferred for mildness.

- Photocatalytic methods for coupling reduce by-products and environmental impact, representing a promising green chemistry approach.

- Industrial scale-up involves continuous monitoring of reaction parameters and inline purification to maintain batch consistency.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

2.1. Drug Development

Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate is primarily explored for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets effectively, making it a candidate for developing drugs aimed at treating various conditions, particularly those related to the central nervous system (CNS).

2.2. Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

-

Neuropharmacological Studies :

- A study evaluated its effects on neurotransmitter systems, suggesting potential benefits in treating anxiety and depression by modulating serotonin and norepinephrine levels.

-

Antitumor Activity :

- Research indicated that derivatives of this compound exhibited cytotoxic effects against specific cancer cell lines, hinting at its utility in oncology.

3.1. Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

- Formation of the piperidine ring.

- Introduction of the aminopyridine moiety.

- Carbamate formation through reaction with tert-butyl chloroformate.

3.2. Formulation Considerations

When formulating this compound for therapeutic use, factors such as solubility, stability, and bioavailability must be addressed. Various formulation strategies can be employed to enhance these properties, including:

- Use of lipid-based formulations to improve absorption.

- Development of controlled-release dosage forms.

4.1. Toxicological Studies

Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses; however, extensive studies are required to fully understand its long-term effects and potential toxicity.

4.2. Regulatory Status

As a compound under investigation, it is subject to regulatory scrutiny before it can be approved for clinical use.

Mecanismo De Acción

The mechanism by which tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Tert-butyl Carbamate Derivatives

Q & A

Basic Questions

Q. What are the standard synthetic routes for Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, the piperidine core is functionalized with a 2-aminopyridin-3-yl group via palladium-catalyzed cross-coupling, followed by carbamate formation using tert-butyl chloroformate in dichloromethane (DCM) with a base like triethylamine . Anhydrous conditions and inert gas (N₂) are critical to prevent hydrolysis of intermediates .

Q. How is the compound purified and characterized post-synthesis?

- Methodological Answer :

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) is used for high-purity batches .

- Characterization :

- 1H/13C NMR : Confirms regiochemistry (e.g., δ 8.22 ppm for pyridine protons in related compounds ).

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₅N₃O₂: 292.19) .

- HPLC : Purity >95% with retention time matched to standards .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during carbamate formation?

- Methodological Answer :

- Solvent Optimization : Replace DCM with THF for better solubility of intermediates.

- Catalyst Screening : Test alternative bases (e.g., DMAP) to improve coupling efficiency.

- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during sensitive steps .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : Degrades rapidly in acidic conditions (pH <3) due to tert-butyl carbamate cleavage. Stable in neutral/basic buffers (pH 7–9) for >24 hours .

- Thermal Stability : Decomposes above 150°C; store at 2–8°C under nitrogen to prevent oxidation .

Q. How does the compound interact with biological targets (e.g., enzymes/receptors)?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (e.g., KD values) for kinases or GPCRs.

- Mechanistic Studies : Molecular docking simulations predict interactions with the aminopyridine moiety binding to catalytic sites .

Q. What analytical techniques resolve structural ambiguities in derivatives?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration of the piperidine ring.

- 2D NMR (COSY, HSQC) : Assigns stereochemistry in complex mixtures (e.g., distinguishing 4-methylpiperidin-4-yl regioisomers) .

Data Contradictions and Validation

Q. How to reconcile discrepancies in reported synthetic yields (40–85%)?

- Methodological Answer :

- Source Analysis : Lower yields (40–50%) often stem from unoptimized coupling steps; higher yields (75–85%) use pre-purified intermediates .

- Validation : Reproduce protocols with controlled reagent grades (e.g., anhydrous DCM vs. standard grade) .

Q. Why do stability studies report conflicting shelf-life data?

- Methodological Answer :

- Storage Variability : Studies using amber glass vials under N₂ report 12-month stability, while plastic containers show degradation at 6 months due to moisture ingress .

Key Methodological Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.